Enhanced Lipophilicity (LogP)
The target compound exhibits a computed LogP of 4.18, which is 0.75 to 0.90 log units higher than its closest analogs [1][2]. This quantifiable increase in lipophilicity directly translates to a predicted >5-fold increase in partition coefficient, a key determinant for membrane permeability and CNS penetration potential.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.18 |
| Comparator Or Baseline | 4-(4-Fluorophenyl)piperidine HCl: LogP = 3.42; 4-(4-Methoxyphenyl)piperidine HCl: LogP = 3.29; 4-Phenylpiperidine HCl: LogP = 2.48-3.28 |
| Quantified Difference | ΔLogP = +0.76 over 4-F analog; +0.89 over 4-OMe analog; +0.90 to +1.70 over unsubstituted analog |
| Conditions | Computed values using standard models (e.g., XLogP3, ACD/LogP) as reported in authoritative databases [1][2][3]. |
Why This Matters
A difference of 0.7-0.9 log units is substantial in medicinal chemistry and can be the deciding factor for a compound's ability to cross biological membranes, influencing both efficacy and toxicity profiles.
- [1] Molbase. LogP values for CAS 1004618-85-2 (4.183), CAS 6716-98-9 (3.4235), CAS 6748-48-7 (3.293), CAS 10272-49-8 (3.2844). View Source
- [2] PubChem. Computed Properties for CID 69231866, CID 21898168, CID 82509. National Center for Biotechnology Information, 2025. View Source
- [3] Chembase. LogP for 4-phenylpiperidine (2.078). Entry for CAS 771-99-3. View Source
